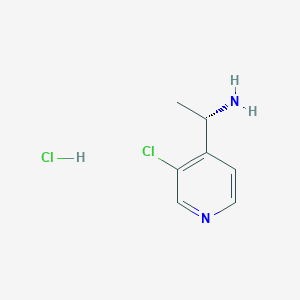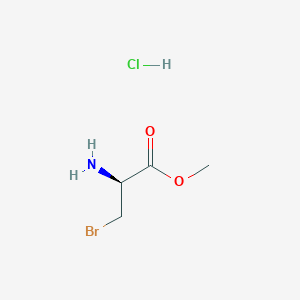
methyl (2S)-2-amino-3-bromopropanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-amino-3-bromopropanoate hydrochloride is an organic compound with significant applications in various fields of chemistry and biochemistry. It is a derivative of amino acids and is often used in the synthesis of peptides and other complex organic molecules. The compound is characterized by its bromine atom, which makes it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-amino-3-bromopropanoate hydrochloride typically involves the bromination of methyl (2S)-2-amino-3-hydroxypropanoate. This reaction is carried out using hydrobromic acid in the presence of a suitable solvent such as acetic acid. The reaction conditions must be carefully controlled to ensure the selective bromination of the hydroxyl group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of flow reactors also enhances safety by minimizing the handling of hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (2S)-2-amino-3-bromopropanoate hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form methyl (2S)-2-amino-3-hydroxypropanoate.
Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.
Major Products Formed:
Substitution Reactions: Products include various substituted amino esters.
Reduction Reactions: The major product is methyl (2S)-2-amino-3-hydroxypropanoate.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Applications De Recherche Scientifique
Methyl (2S)-2-amino-3-bromopropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme mechanisms and protein engineering.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of methyl (2S)-2-amino-3-bromopropanoate hydrochloride involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
- Methyl (2S)-2-amino-3-chloropropanoate hydrochloride
- Methyl (2S)-2-amino-3-iodopropanoate hydrochloride
- Methyl (2S)-2-amino-3-fluoropropanoate hydrochloride
Comparison: Methyl (2S)-2-amino-3-bromopropanoate hydrochloride is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom is larger and more polarizable, making it a better leaving group in substitution reactions. This property enhances the compound’s utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Propriétés
Formule moléculaire |
C4H9BrClNO2 |
|---|---|
Poids moléculaire |
218.48 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-3-bromopropanoate;hydrochloride |
InChI |
InChI=1S/C4H8BrNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m1./s1 |
Clé InChI |
LQPHPJFRFZRDGH-AENDTGMFSA-N |
SMILES isomérique |
COC(=O)[C@@H](CBr)N.Cl |
SMILES canonique |
COC(=O)C(CBr)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13507517.png)


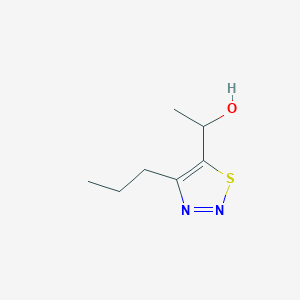
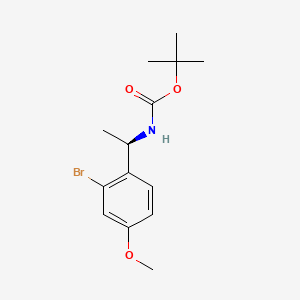
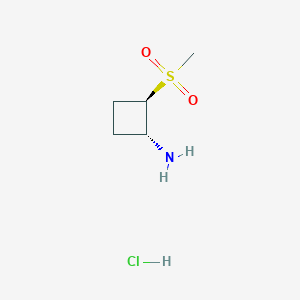
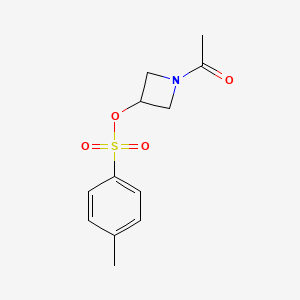
![rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid](/img/structure/B13507561.png)
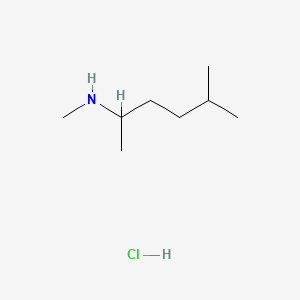
![Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride](/img/structure/B13507566.png)
![2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B13507569.png)
